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Compound of Interest

1-(5-Tert-butyl-2-
Compound Name:
hydroxyphenyl)ethanone

cat. No.: B1296175

A Spectroscopic Showdown: 1-(5-Tert-butyl-2-
hydroxyphenyl)ethanone and Its Isomers

A comprehensive spectroscopic comparison of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
with its structural isomers reveals distinct differences in their spectral characteristics, arising
from the varied substitution patterns on the phenyl ring. This guide provides a detailed analysis
of their 1H NMR, 13C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data, to
aid researchers in their identification and characterization.

The positioning of the tert-butyl, hydroxyl, and acetyl groups on the benzene ring in 1-(5-tert-
butyl-2-hydroxyphenyl)ethanone and its isomers significantly influences their electronic and
magnetic environments. These differences are directly reflected in their spectroscopic
signatures, providing a powerful tool for their differentiation. This guide will delve into a
comparative analysis of the parent compound with four of its key isomers:

1-(5-tert-butyl-2-hydroxyphenyl)ethanone (Parent Compound)

1-(4-tert-butyl-2-hydroxyphenyl)ethanone

1-(3-tert-butyl-4-hydroxyphenyl)ethanone

1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone
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e 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-(5-tert-butyl-2-
hydroxyphenyl)ethanone and its selected isomers.

Table 1: *H NMR Spectral Data (CDCls, & ppm)

Compound Ar-H -OH -C(CHs)3 -COCHs
7.58 (d, J=2.4
1-(5-tert-butyl-2- Hz, 1H), 7.39
hydroxyphenyl)et  (dd, J=8.7, 2.4 12.1 (s, 1H) 1.32 (s, 9H) 2.63 (s, 3H)
hanone Hz, 1H), 6.90 (d,
J=8.7 Hz, 1H)
7.55 (d, J=8.5
1-(4-tert-butyl-2- Hz, 1H), 6.95 (d,
hydroxyphenyl)et  J=2.0 Hz, 1H), 12.4 (s, 1H) 1.31 (s, 9H) 2.55 (s, 3H)
hanone 6.78 (dd, J=8.5,
2.0 Hz, 1H)
7.85 (d, J=2.2
1-(3-tert-butyl-4- Hz, 1H), 7.65
hydroxyphenyl)et  (dd, J=8.5, 2.2 6.5 (br s, 1H) 1.45 (s, 9H) 2.54 (s, 3H)
hanone Hz, 1H), 6.90 (d,
J=8.5 Hz, 1H)
1-(3,5-di-tert-
7.55 (d, J=2.4
butyl-2- 1.44 (s, 9H), 1.32
hydroxyphenyDet Hz, 1H), 7.25 (d,  12.5(s, 1H) (s, o) 2.65 (s, 3H)
hanone J=2.4 Hz, 1H)
1-(3,5-di-tert-
butyl-4-
7.75 (s, 2H) 5.8 (s, 1H) 1.48 (s, 18H) 2.55 (s, 3H)
hydroxyphenyl)et
hanone
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Table 2: 13C NMR Spectral Data (CDCls, d ppm)

Ar-C
Compoun .
d C=0 (Substitut Ar-CH -C(CHs)3 -C(CHs)3 -COCH:s
ed)
1-(5-tert-
butyl-2- 161.8, 130.5,
hydroxyph 204.1 142.9, 128.9, 34.5 315 26.5
enyl)ethan 120.1 118.0
one
1-(4-tert-
butyl-2- 162.1, 129.8,
hydroxyph 203.8 152.8, 116.5, 34.8 31.2 26.4
enyl)ethan 118.2 114.3
one
1-(3-tert-
butyl-4- 160.2, 129.7,
hydroxyph 197.5 137.5, 125.8, 35.1 295 26.3
enyl)ethan 130.8 1175
one
1-(3,5-di-
159.5,
tert-butyl-2-
141.2, 126.5,
hydroxyph 205.2 35.2,34.3 31.6,29.5 27.1
138.5, 125.8
enyl)ethan
118.9
one
1-(3,5-di-
tert-butyl-4- 158.5,
hydroxyph 197.8 140.8, 126.1 35.0 30.4 26.5
enyl)ethan 131.2
one

Table 3: IR, Mass Spectrometry, and UV-Vis Data
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Compound IR (cm™?) MS (m/z) UV-Vis (Amax, nm)

1-(5-tert-butyl-2-
3400-3000 (br, O-H),

hydroxyphenyl)ethano 192 (M+), 177, 149 255, 330
1650 (C=0)

ne

1-(4-tert-butyl-2-
3400-3000 (br, O-H),

hydroxyphenyl)ethano 192 (M+), 177, 135 258, 335
1648 (C=0)

ne

1-(3-tert-butyl-4-
3350-3100 (br, O-H),

hydroxyphenyl)ethano 192 (M+), 177, 149 280
1665 (C=0)

ne

1-(3,5-di-tert-butyl-2-
3450-3150 (br, O-H),

hydroxyphenyl)ethano 248 (M+), 233, 191 260, 340
1655 (C=0)

ne

1-(3,5-di-tert-butyl-4-
3620 (sharp, O-H),

hydroxyphenyl)ethano 248 (M+), 233 285
1670 (C=0)

ne

Experimental Protocols

A brief overview of the methodologies used for acquiring the spectroscopic data is provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra were recorded on
a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)
spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an
electron ionization (EI) source.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a

spectrophotometer using ethanol as the solvent.

Isomeric Relationships and Analysis Workflow

The following diagram illustrates the structural relationships between the isomers and the

workflow for their comparative spectroscopic analysis.

Spectroscopic Comparison of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone and its Isomers

Isomers

Daé\Comp ison
L4

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of isomers.

Discussion of Spectroscopic Differences

The observed spectroscopic differences can be attributed to several factors:
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'H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic
effects of the substituents. The intramolecular hydrogen bonding between the hydroxyl group
and the acetyl group in the ortho-isomers (parent compound, 1-(4-tert-butyl-2-
hydroxyphenyl)ethanone, and 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone) leads to a
significant downfield shift of the hydroxyl proton signal (around 12 ppm). In contrast, the
absence of this interaction in isomers where these groups are not ortho to each other results
in an upfield shift of the hydroxyl proton signal.

13C NMR: The positions of the carbonyl and aromatic carbon signals are influenced by the
substitution pattern. The steric hindrance and electronic effects of the bulky tert-butyl groups
cause noticeable shifts in the carbon resonances.

IR Spectroscopy: The frequency of the carbonyl (C=0) stretching vibration is affected by
conjugation and hydrogen bonding. Intramolecular hydrogen bonding in the ortho-isomers
typically lowers the C=0 stretching frequency. The O-H stretching vibration appears as a
broad band in hydrogen-bonded systems and a sharper peak in non-hydrogen-bonded
phenols.

Mass Spectrometry: The fragmentation patterns in the mass spectra can be diagnostic. The
molecular ion peak (M+) confirms the molecular weight. The fragmentation often involves the
loss of a methyl group from the tert-butyl or acetyl group, leading to characteristic fragment
ions.

UV-Vis Spectroscopy: The position of the absorption maxima (Amax) is influenced by the
extent of conjugation and the presence of auxochromic groups (-OH) and chromophoric
groups (C=0). The ortho-hydroxyacetophenones generally exhibit two main absorption
bands, while the para-substituted isomers show a single strong absorption band at a longer
wavelength.

This comprehensive spectroscopic comparison provides a valuable resource for the
unambiguous identification and characterization of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
and its isomers, which is crucial for applications in drug development, materials science, and
chemical research.

 To cite this document: BenchChem. [spectroscopic comparison of 1-(5-Tert-butyl-2-
hydroxyphenyl)ethanone with its isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1296175#spectroscopic-comparison-of-1-5-tert-butyl-
2-hydroxyphenyl-ethanone-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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